t-Butyl (1-butyl-4-nitro-1H-pyrazol-3-yl)carbamate

Description

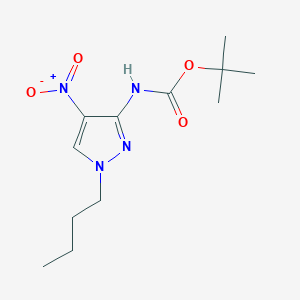

t-Butyl (1-butyl-4-nitro-1H-pyrazol-3-yl)carbamate is a carbamate derivative featuring a pyrazole core substituted with a nitro group at the 4-position and a butyl chain at the 1-position. The tert-butyl carbamate moiety is a common protecting group in organic synthesis, particularly for amines, due to its stability under basic and nucleophilic conditions . The nitro group may serve as a precursor for further functionalization (e.g., reduction to an amine), while the butyl substituent could enhance lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name |

tert-butyl N-(1-butyl-4-nitropyrazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-5-6-7-15-8-9(16(18)19)10(14-15)13-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGCGZMNIKAVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

t-Butyl (1-butyl-4-nitro-1H-pyrazol-3-yl)carbamate is a pyrazole derivative that exhibits significant biological activity, making it a compound of interest in medicinal chemistry and pharmacological research. Its structure, characterized by a t-butyl group, a nitro substituent at the 4-position of the pyrazole ring, and a carbamate functional group, suggests potential interactions with biological targets.

The compound has the molecular formula and a molecular weight of approximately 284.31 g/mol. The presence of the nitro group and carbamate moiety enhances its reactivity and biological potential, which may include enzyme inhibition and receptor binding.

Structural Features

| Component | Description |

|---|---|

| Pyrazole Ring | A five-membered ring containing nitrogen atoms that contributes to the compound's biological properties. |

| Nitro Group | Positioned at the 4-position, this group may enhance electrophilicity and reactivity. |

| Carbamate Group | Increases solubility and may facilitate interactions with biological macromolecules. |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Receptor Binding : It could interact with specific receptors, influencing signal transduction pathways.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that participate in cellular interactions.

Biological Activity Studies

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies report that compounds similar to this compound show efficacy against bacteria and fungi.

- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their ability to modulate inflammatory responses.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives possess significant antibacterial properties against strains such as E. coli and S. aureus, suggesting potential applications in treating infections.

- Anti-inflammatory Mechanisms : Research indicated that certain pyrazole compounds can inhibit pro-inflammatory cytokines, showcasing their potential in managing inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the nitro group via nitration.

- Formation of the carbamate through reaction with t-butyl chloroformate.

Comparison with Similar Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| t-Butyl (1-isobutyl-4-nitro-1H-pyrazol-3-yl)carbamate | Isobutyl instead of butyl | May exhibit different biological activity due to structural variation |

| t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate | Propyl instead of butyl | Variations in substituents can affect enzyme interaction profiles |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Nitro vs. The amino group could facilitate further coupling reactions or hydrogen bonding . Alkyl Chain Variations: The 1-butyl substituent in the target compound increases steric bulk and lipophilicity compared to the 1-methyl group in CAS 2138408-19-0. This may lower aqueous solubility but improve membrane permeability in biological systems.

Commercial Availability: The pyridine derivative (t-Butyl (5-iodopyridin-3-yl)carbamate) has the highest supplier count (12), indicating broad industrial or research demand, possibly due to its utility in metal-catalyzed reactions.

Functional Group Synergy :

- The trifluoroethyl group in CAS 2171317-46-5 introduces strong electron-withdrawing effects, which may stabilize the carbamate moiety or modulate metabolic stability in drug design.

Research Implications and Gaps

While the provided evidence focuses on supplier data, structural comparisons suggest the following research directions:

- Synthetic Optimization : The target compound’s butyl group may require tailored conditions for regioselective introduction, avoiding competing reactions at the pyrazole nitrogen.

- Application Screening: Pyrazole carbamates are often intermediates in kinase inhibitor or antifungal agent synthesis. Comparative studies could explore the impact of nitro/amino groups and alkyl chains on bioactivity .

- Physicochemical Profiling : Experimental determination of solubility, melting points, and stability for these analogs would clarify structure-property relationships.

Q & A

Q. What are the standard synthetic routes for t-butyl (1-butyl-4-nitro-1H-pyrazol-3-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation of nitriles with hydrazines, followed by nitration and carbamate protection. For example, analogous pyrazole-carbamates are synthesized via coupling reactions in dichloroethane under reflux, with tert-butyl carbamate groups introduced via Boc-protection . Optimization may involve adjusting stoichiometry (e.g., molar ratios of nitro precursors), temperature control (reflux vs. room temperature), and catalyst selection (e.g., palladium for cross-coupling). NMR monitoring (e.g., δ 1.53 ppm for tert-butyl protons in CDCl3) is critical for tracking intermediate formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign signals for the tert-butyl group (δ ~1.5 ppm), pyrazole protons (δ 7.5–8.8 ppm), and nitro group proximity effects (e.g., deshielding of adjacent protons) .

- Mass spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., m/z 278 [M+H]+ in analogous compounds) and fragmentation patterns to validate the carbamate and nitro substituents .

- IR spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound?

Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. For example:

- If pyrazole ring protons show unexpected splitting, compare data across solvents (CDCl3 vs. DMSO-d6) to assess hydrogen bonding or tautomeric shifts .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region. Cross-validate with computational methods (DFT-based chemical shift predictions) .

- For MS fragmentation anomalies, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric species or decomposition products .

Q. What experimental design strategies are recommended for studying the bioactivity of this compound in drug discovery?

- Target selection : Prioritize enzymes or receptors where nitro-pyrazole derivatives are known inhibitors (e.g., kinase or protease targets) .

- Assay design : Use factorial design (e.g., varying concentration, pH, and temperature) to evaluate dose-response relationships and synergies .

- Control experiments : Include structurally related carbamates (e.g., tert-butyl (1-benzylpyrrolidin-3-yl)carbamate) to isolate the nitro group’s role in activity .

- Data validation : Replicate results across orthogonal assays (e.g., enzymatic inhibition + cell viability) to minimize false positives .

Q. How can researchers address low yields in the nitration step of pyrazole intermediates?

- Mechanistic analysis : Nitration regioselectivity in pyrazoles is influenced by electronic effects. Use computational modeling (e.g., DFT) to predict favorable nitro group positioning .

- Alternative reagents : Replace traditional HNO₃/H₂SO₄ with acetyl nitrate or milder nitrating agents to reduce side reactions .

- Process optimization : Implement flow chemistry for precise temperature control and faster quenching to improve yield .

Methodological Guidance

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- LogP and solubility : Use ChemAxon or ACD/Labs software, parameterized with experimental data from analogs (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate, LogP ~2.1) .

- pKa prediction : The nitro group (pKa ~-1.5) and carbamate (pKa ~10–12) require hybrid QSPR models to account for intramolecular interactions .

Q. How should stability studies be designed for long-term storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.